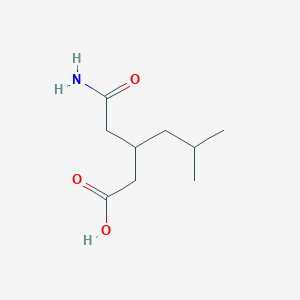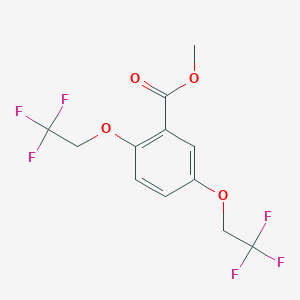![molecular formula C8H12N2O B069510 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile CAS No. 163849-09-0](/img/structure/B69510.png)
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile is a chemical compound that features a pyrrolidine ring, a nitrile group, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide.
Formation of the Ketone Group: The ketone group can be introduced through an oxidation reaction, using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Cyanogen bromide, sodium cyanide, or other nucleophilic reagents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized products.
Reduction: Amines, alcohols, or other reduced products.
Substitution: Various substituted nitriles or other derivatives.
科学的研究の応用
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the nitrile and ketone groups.
3-[(2S)-1-methylpyrrolidin-2-yl]pyridine: A compound with a similar pyrrolidine ring but different substituents.
Nicotinic Acid: Contains a pyridine ring with a carboxylic acid group, differing in structure and properties.
Uniqueness
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h7H,2-4,6H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGMUVOXYSNYCA-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)

![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)
![[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B69441.png)






